N-benzyl-N-(4-ethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
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Overview
Description
N-benzyl-N-(4-ethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a complex organic compound belonging to the class of triazolopyridine sulfonamides. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazolopyridine core, which is a fused heterocyclic system, and a sulfonamide group, which is known for its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-(4-ethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide typically involves a multi-step process. One common method includes the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the microwave-assisted synthesis method suggests potential for industrial application. The method’s broad substrate scope and functional group tolerance make it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-(4-ethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .
Scientific Research Applications
N-benzyl-N-(4-ethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimalarial agent, showing good activity against Plasmodium falciparum.
Biological Research: The compound’s sulfonamide group is known for its antibacterial and antifungal properties, making it a candidate for studies on infectious diseases.
Industrial Chemistry: Its unique structure and reactivity make it useful in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-benzyl-N-(4-ethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide involves its interaction with specific molecular targets. For instance, as an antimalarial agent, it targets the enzyme falcipain-2 in Plasmodium falciparum, inhibiting its activity and thereby preventing the parasite’s growth . The sulfonamide group also interacts with bacterial enzymes, disrupting their function and leading to antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
N-phenyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-sulfonamide: Known for its anticancer activity.
3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine: Exhibits antibacterial properties.
Uniqueness
N-benzyl-N-(4-ethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is unique due to its specific structural features, such as the benzyl and ethylphenyl groups, which contribute to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-benzyl-N-(4-ethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2S/c1-3-18-11-13-20(14-12-18)26(16-19-8-5-4-6-9-19)29(27,28)21-10-7-15-25-17(2)23-24-22(21)25/h4-15H,3,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCGHPNOUSMVGBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(CC2=CC=CC=C2)S(=O)(=O)C3=CC=CN4C3=NN=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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